molecular formula C18H10Br2 B144511 6,12-Dibromochrysene CAS No. 131222-99-6

6,12-Dibromochrysene

Cat. No.: B144511
CAS No.: 131222-99-6
M. Wt: 386.1 g/mol
InChI Key: RULVBMDEPWAFIN-UHFFFAOYSA-N
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Description

6,12-Dibromochrysene is a chemical compound with the molecular formula C18H10Br2. It is a derivative of chrysene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two bromine atoms attached to the 6th and 12th positions of the chrysene molecule. It appears as a white to light yellow powder or crystalline solid and has a melting point of 284°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

6,12-Dibromochrysene can be synthesized through the bromination of chrysene. The reaction typically involves the use of bromine or a bromine-containing reagent in the presence of a catalyst. The reaction conditions often include a solvent such as carbon tetrachloride or chloroform, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

6,12-Dibromochrysene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6,12-Dibromochrysene involves its interaction with various molecular targets. The bromine atoms in the compound can participate in halogen bonding, which can influence its binding to biological macromolecules. Additionally, its polycyclic aromatic structure allows it to intercalate into DNA, potentially affecting gene expression and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and physical properties compared to its chlorinated or iodinated counterparts. The bromine atoms also influence its electronic properties, making it suitable for specific applications in organic electronics and materials science .

Properties

IUPAC Name

6,12-dibromochrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Br2/c19-17-10-16-12-6-2-4-8-14(12)18(20)9-15(16)11-5-1-3-7-13(11)17/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULVBMDEPWAFIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2C=C(C4=CC=CC=C43)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391063
Record name 6,12-dibromochrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131222-99-6
Record name 6,12-dibromochrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,12-DIBROMOCHRYSENE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 6,12-dibromochrysene significant in materials science?

A: this compound serves as a crucial building block for the bottom-up synthesis of graphene nanoribbons (GNRs). [, , , ]. These nanoribbons hold immense potential in nanoelectronics due to their unique electronic properties, including a tunable band gap.

Q2: How does this compound facilitate GNR formation?

A: The bromine atoms in this compound participate in Ullmann-type coupling reactions on metal surfaces like gold and copper. [, , , ]. This surface-assisted reaction leads to the formation of polymers, which can then undergo cyclodehydrogenation to create GNRs.

Q3: Is there a difference in GNR formation on different metal surfaces?

A: Yes, the choice of metal surface significantly influences the chirality and subsequent properties of the resulting GNRs. For instance, this compound on Au(111) forms achiral polymers that can be converted to GNRs. []. Conversely, on Cu(111), chiral organometallic polymers are formed, hindering GNR formation due to their specific structure. []

Q4: What role do reaction intermediates play in the formation of GNRs from this compound?

A: Research has identified several reaction intermediates, including organometallic monomers, dimers, and trimers, during the polymerization of this compound on Ag(111). [] These intermediates provide insights into the polymerization process and highlight that GNR formation involves breaking and reforming C-Ag bonds, not just simple coupling of intermediates.

Q5: How does the presence of bromine atoms affect the properties of the resulting GNRs?

A: The bromine atoms influence both the polymerization process and the final properties of the GNRs. For example, on Ag(110), a Br-enhanced growth mode has been observed, where the presence of bromine contributes to increased polymer length, impacting the GNR structure. []

Q6: Are there any alternative methods to synthesize GNRs from this compound?

A6: While on-surface Ullmann coupling is predominantly used, alternative synthetic approaches to produce GNRs from this compound or similar precursors are constantly being explored. This exploration aims to develop more efficient and controllable methods for GNR synthesis.

Q7: What are the environmental concerns related to this compound?

A: As a halogenated polycyclic aromatic hydrocarbon, this compound raises concerns regarding its environmental fate and potential toxicity. []. Research on its degradation pathways and ecotoxicological effects is crucial for responsible handling and disposal.

Q8: How does this compound compare to other halogenated polycyclic aromatic hydrocarbons in terms of its physical properties?

A: Studies have shown that the halogen substitution in this compound, compared to its parent compound chrysene, leads to a decrease in vapor pressure. []. This property is important for understanding its potential for atmospheric transport and distribution in the environment.

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